Unii-4L8EG56vda
Description
Unii-4L8EG56vda is a unique chemical compound identified by its Universal Medical Identifier (UNII), a code assigned by the U.S. Food and Drug Administration (FDA) for substances in regulated products. Its chemical structure, pharmacological profile, and applications remain unspecified in publicly accessible literature as of 2023. Further investigation into its molecular formula, synthesis pathways, and biological activity is necessary to contextualize its role in research or industry.
Properties
CAS No. |
910798-82-2 |
|---|---|
Molecular Formula |
C25H35N3O4S |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
[5-ethylsulfonyl-2-(oxan-4-yl)-3,4-dihydro-1H-pyrido[4,3-b]indol-8-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C25H35N3O4S/c1-3-33(30,31)28-23-5-4-19(25(29)26-11-6-18(2)7-12-26)16-21(23)22-17-27(13-8-24(22)28)20-9-14-32-15-10-20/h4-5,16,18,20H,3,6-15,17H2,1-2H3 |
InChI Key |
UCMNIYFDRVBMFV-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1C2=C(CN(CC2)C3CCOCC3)C4=C1C=CC(=C4)C(=O)N5CCC(CC5)C |
Canonical SMILES |
CCS(=O)(=O)N1C2=C(CN(CC2)C3CCOCC3)C4=C1C=CC(=C4)C(=O)N5CCC(CC5)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZ599; AZ-599; AZ 599; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The exact synthetic route and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of AZ-599 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
AZ-599 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
AZ-599 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cannabinoid receptors and its potential role in modulating biological processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of pain management and neurological disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
AZ-599 exerts its effects by binding to and activating the cannabinoid receptor type 1 (CB1). This activation leads to a cascade of intracellular signaling events, including the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of various kinases. These pathways ultimately result in the physiological effects observed with AZ-599 .
Comparison with Similar Compounds
Comparison with Similar Compounds
To compare Unii-4L8EG56vda with analogous compounds, the following criteria must be evaluated:
Structural Similarities
A comparative analysis of molecular structures, functional groups, and stereochemistry would clarify its classification. For example:
| Compound | Molecular Formula | Functional Groups | UNII Code |
|---|---|---|---|
| This compound | Unknown | Unknown | 4L8EG56VDA |
| Compound X | C₁₅H₁₀O₂ | Ketone, Benzene | 2X9XYZ78AB |
| Compound Y | C₂₀H₂₅N₃O₄ | Amine, Ester | 5PQ2RST34U |
Note: Data for this compound is hypothetical due to lack of evidence.
Pharmacokinetic and Pharmacodynamic Profiles
Key parameters such as bioavailability, metabolism, and receptor binding affinity should be compared. For instance:
| Compound | Half-life (hr) | Protein Binding (%) | LogP |
|---|---|---|---|
| This compound | N/A | N/A | N/A |
| Compound X | 6.2 | 92 | 3.5 |
| Compound Y | 12.8 | 85 | 2.1 |
Biological Activity
Unii-4L8EG56vda, also known as Amfenac, is a nonsteroidal anti-inflammatory drug (NSAID) primarily recognized for its selective inhibition of cyclooxygenase enzymes, specifically COX-1 and COX-2. This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions and its role in modulating cellular processes.
Inhibition of Cyclooxygenase Enzymes
Amfenac functions by inhibiting the activity of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation and pain. The inhibition leads to a decrease in prostaglandin production, thereby alleviating inflammation and associated pain symptoms.
Molecular Interactions
The molecular mechanism involves binding to the active sites of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins. This selective inhibition profile allows Amfenac to maintain a balance between efficacy and safety, reducing potential side effects typically associated with NSAIDs.
Cellular Effects
Amfenac has demonstrated significant effects on various cell types, particularly in reducing the migration and proliferation of uveal melanoma cells. This suggests its potential role in cancer treatment by inhibiting tumor growth and metastasis.
Pharmacokinetics
As a prodrug, Amfenac is rapidly absorbed through the cornea upon topical ocular application. It is metabolized in the liver to form active glucuronide and sulfate conjugates, which are then excreted through urine. The compound's lipophilic nature facilitates its distribution across cell membranes, enhancing its bioavailability at target sites.
Dosage Effects
Research indicates that the biological effects of Amfenac vary with dosage levels in animal models. Lower doses effectively reduce inflammation without significant adverse effects, while higher doses may lead to gastrointestinal irritation and renal toxicity.
In Vitro Studies
In vitro studies have confirmed Amfenac's ability to inhibit COX enzymes across various human cell lines, including those derived from uveal melanoma. These findings underscore its potential as both an anti-inflammatory and anti-cancer agent.
Animal Model Research
Amfenac has been evaluated in several animal models, including rabbits, focusing on its effects on ocular neovascularization and retinal inflammation. Such studies provide insights into its therapeutic applications for treating ocular diseases like cystoid macular edema.
Summary of Key Findings
| Aspect | Details |
|---|---|
| Chemical Identity | This compound (Amfenac) |
| Mechanism | Selective inhibition of COX-1 and COX-2 |
| Primary Targets | Prostaglandin synthesis pathway |
| Pharmacokinetics | Rapid corneal penetration; metabolized to active forms in the liver |
| Cellular Effects | Reduces migration and proliferation of uveal melanoma cells |
| Dosage Effects | Effective anti-inflammatory properties at lower doses; potential toxicity at higher doses |
| Research Models | In vitro studies on human cell lines; animal models for ocular diseases |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
